

# Application Notes: Tas-114 and S-1 Combination Therapy

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## Compound of Interest

Compound Name: **Tas-114**

Cat. No.: **B15589086**

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## Introduction

**Tas-114** is a first-in-class, orally bioavailable dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2] S-1 is an oral fluoropyrimidine-based drug composed of tegafur, a prodrug of 5-fluorouracil (5-FU); gimeracil, a DPD inhibitor; and oteracil, which reduces gastrointestinal toxicity.[3][4] The combination of **Tas-114** and S-1 is a novel therapeutic strategy designed to enhance the antitumor efficacy of 5-FU-based chemotherapy. By inhibiting both DPD and dUTPase, **Tas-114** aims to increase the bioavailability of 5-FU and potentiate its DNA-damaging effects, respectively.[2][5]

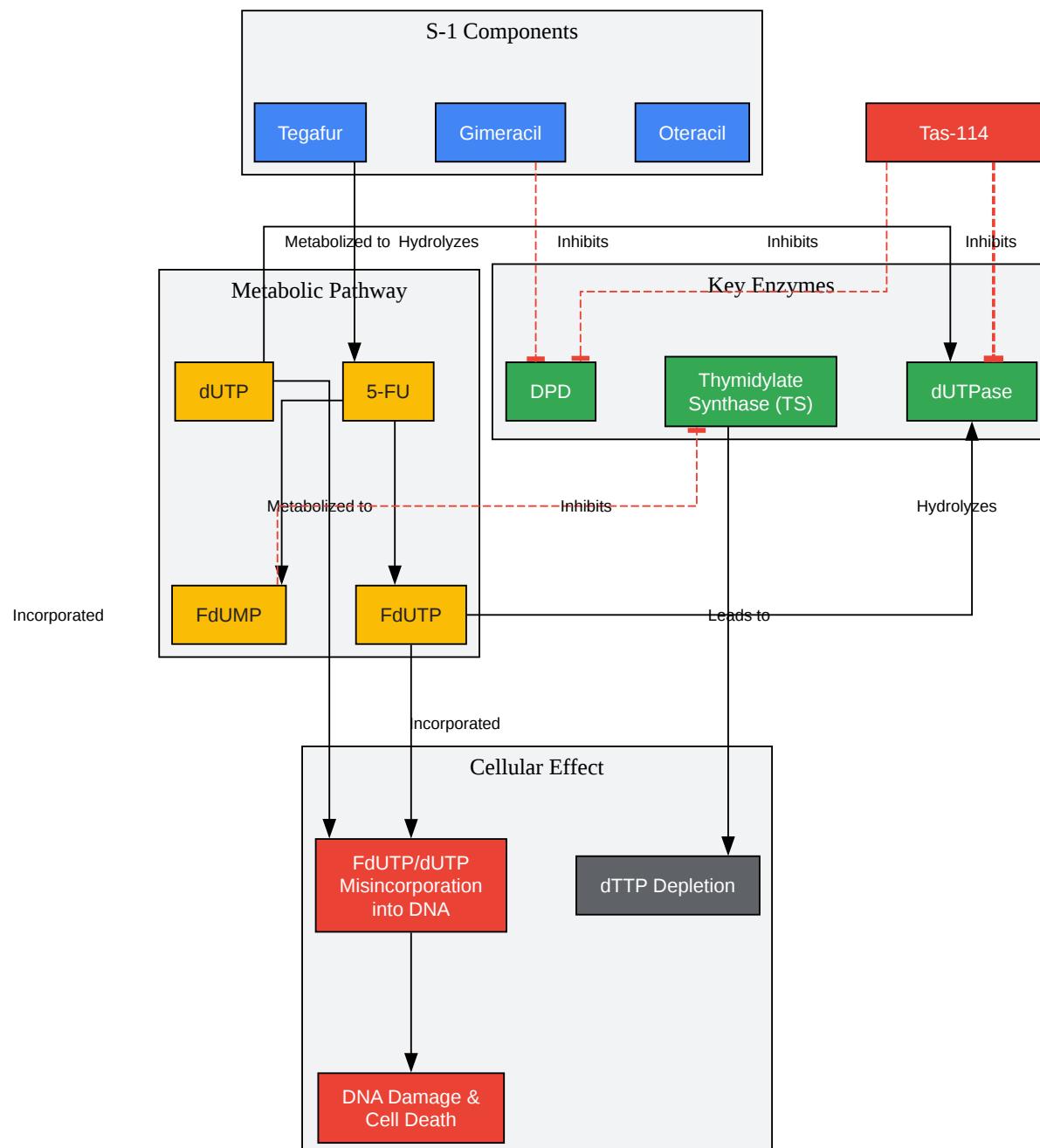
## Mechanism of Action

The antitumor activity of 5-FU relies on two primary mechanisms: inhibition of thymidylate synthase (TS) and misincorporation of its metabolites into DNA and RNA.[5][6]

- **S-1 Action:** Tegafur is converted to 5-FU in the body.[3][7] Gimeracil, a component of S-1, inhibits DPD, the primary enzyme for 5-FU catabolism, thereby increasing 5-FU's plasma concentration and prolonging its half-life.[3][8] 5-FU metabolites, such as 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibit TS, leading to a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP).[9] Another metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA.[1]
- **Tas-114's Dual Inhibition:**

- DPD Inhibition: **Tas-114** moderately and reversibly inhibits DPD, further increasing the bioavailability of 5-FU.[2][5]
- dUTPase Inhibition: dUTPase is a crucial enzyme that hydrolyzes dUTP and FdUTP, preventing their incorporation into DNA.[6][10] **Tas-114** strongly inhibits dUTPase.[2] This inhibition leads to an accumulation of intracellular dUTP and FdUTP, which are then mistakenly incorporated into DNA by DNA polymerases.[1][11] This aberrant base incorporation results in DNA strand breaks, dysfunction, and ultimately, tumor cell death. [10][12]

The combination of **Tas-114** with S-1 is synergistic. While S-1 already contains a DPD inhibitor, the primary role of **Tas-114** in this combination is to enhance cytotoxicity via dUTPase inhibition, which is considered the major contributor to the improved antitumor effect.[2][12]

[Click to download full resolution via product page](#)**Caption:** Mechanism of Action for **Tas-114** and S-1 Combination Therapy.

## Quantitative Data from In Vivo Studies

The combination of **Tas-114** and S-1 has been evaluated in several clinical trials for various solid tumors.

Table 1: Efficacy in Advanced Non-Small-Cell Lung Cancer (NSCLC) - Phase 2 Study[13] A randomized study in patients with advanced NSCLC previously treated with  $\geq 2$  regimens.

Endpoint	TAS-114/S-1 Group (n=61)	S-1 Alone Group (n=58)	Hazard Ratio (95% CI) / p-value
Median PFS	3.65 months	4.17 months	1.16 (0.71-1.88); p=0.2744
Median OS	7.92 months	9.82 months	1.31 (0.80-2.14); p=0.1431
ORR	19.7%	10.3%	-
DCR	80.3%	75.9%	-

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Overall Response Rate; DCR: Disease Control Rate; CI: Confidence Interval.

Table 2: Efficacy in Advanced Gastric Cancer (AGC) - Phase 2 Study[14] A study in heavily pretreated AGC patients with  $\geq 2$  prior chemotherapy regimens.

Endpoint	Result	95% Confidence Interval
ORR	5.0%	0.1 - 24.9%
DCR	70.0%	45.7 - 88.1%
Median PFS (High dUTPase expression)	2.8 months	1.4 - 3.9 months
Median PFS (Low dUTPase expression)	1.6 months	0.6 - 2.4 months

Table 3: Dose Finding and Safety from Phase 1 Studies[15][16] A dose-escalation study in Japanese patients with advanced solid tumors.

Parameter	Finding
Maximum Tolerated Dose (MTD)	TAS-114 200 mg/m <sup>2</sup> + S-1 36 mg/m <sup>2</sup>
Recommended Dose (RD)	TAS-114 240 mg/m <sup>2</sup> + S-1 30 mg/m <sup>2</sup>
Common Treatment-Related AEs	Anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder.
Partial Responses Observed In	Non-small cell lung cancer, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer.

AEs: Adverse Events.

## Protocols: In Vivo Xenograft Model

This protocol describes a generalized in vivo study to evaluate the efficacy of **Tas-114** and S-1 combination therapy in a mouse xenograft model, based on methodologies implied in preclinical and clinical study designs.[2][17]

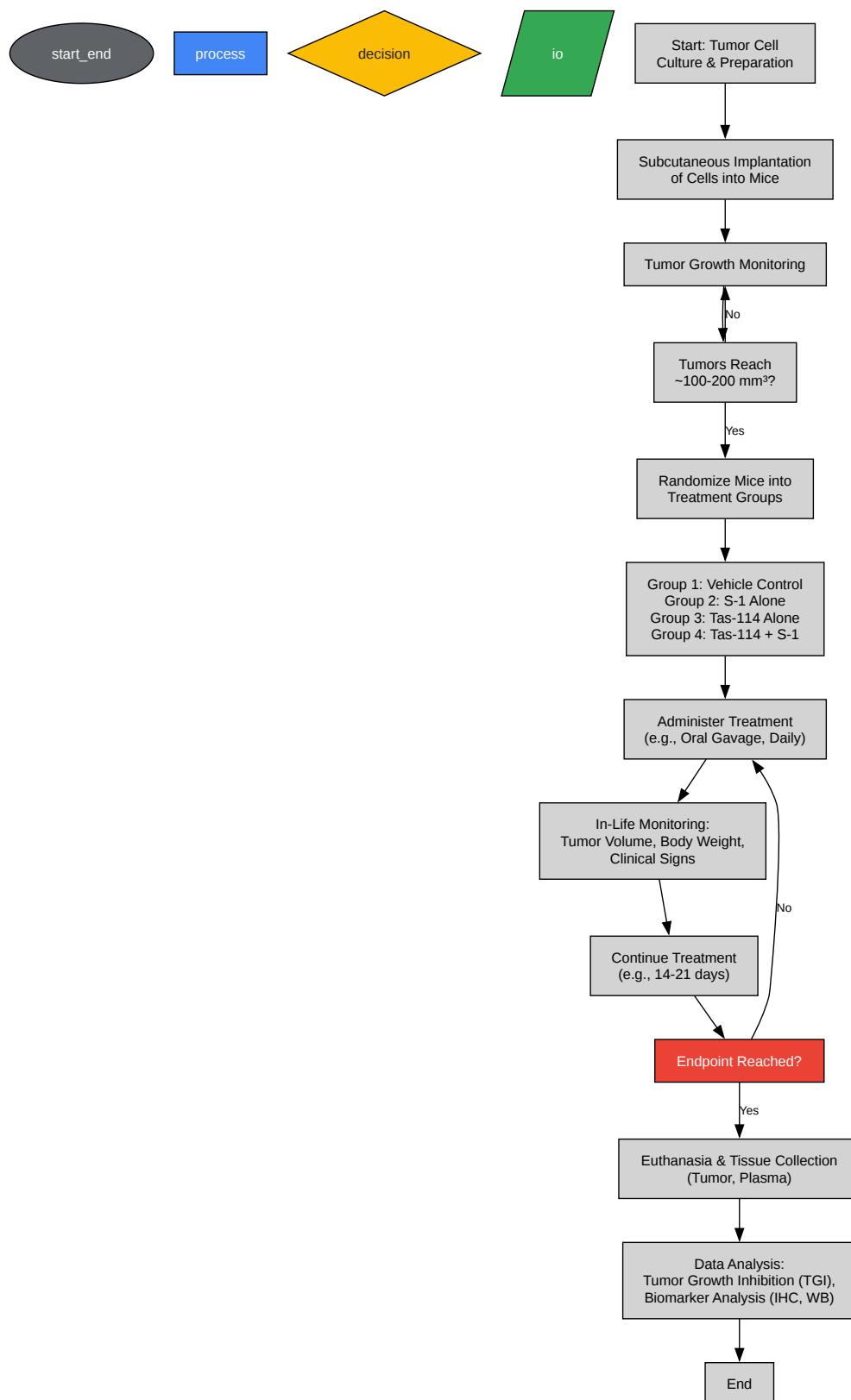
Objective: To determine the antitumor activity of **Tas-114** in combination with S-1 in a human tumor xenograft model.

Materials:

- Cell Line: Relevant human cancer cell line (e.g., NSCLC, gastric, or colorectal).
- Animals: Immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.
- Reagents: **Tas-114**, S-1 (or capecitabine as a 5-FU prodrug surrogate used in some preclinical studies[2][17]), appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose solution).

- Equipment: Calipers, animal balance, gavage needles, sterile surgical equipment for implantation.

#### Experimental Workflow Diagram



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**Caption:** General experimental workflow for an *in vivo* xenograft study.

## Methodology

- Tumor Implantation:
  - Harvest cancer cells during their logarithmic growth phase.
  - Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10<sup>6</sup> cells per 100 µL.
  - Subcutaneously inject the cell suspension into the flank of each mouse.
- Animal Grouping and Randomization:
  - Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.
  - Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the animals into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
  - Example Groups:
    - Group 1: Vehicle Control (oral gavage)
    - Group 2: S-1 (e.g., 30 mg/m<sup>2</sup>/day, oral gavage)
    - Group 3: **Tas-114** (e.g., 400 mg/body equivalent, oral gavage)
    - Group 4: S-1 + **Tas-114** (dosed as above)
- Drug Preparation and Administration:
  - Prepare fresh formulations of **Tas-114** and S-1 in the vehicle solution daily.
  - Administer the compounds via oral gavage once or twice daily, as established in prior studies.[17][18] A typical treatment cycle might be 14 consecutive days followed by a 7-day rest period, repeated for 1-2 cycles.[18][19]

- In-Life Monitoring and Endpoints:
  - Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
  - Monitor animals for any clinical signs of distress or toxicity.
  - The primary endpoint is typically Tumor Growth Inhibition (TGI).
  - The study may be terminated when tumors in the control group reach a specified size (e.g., 2000 mm<sup>3</sup>), or after a fixed duration.
- Tissue Collection and Analysis:
  - At the end of the study, euthanize the mice and collect tumors and blood/plasma.
  - Tumor tissue can be divided for various analyses:
    - Immunohistochemistry (IHC): To assess biomarkers such as dUTPase expression, Ki-67 (proliferation), or γ-H2AX (DNA damage).
    - Western Blot: To quantify protein expression levels.
  - Plasma can be used for pharmacokinetic (PK) analysis to measure drug concentrations.
- Data Analysis:
  - Calculate the TGI for each treatment group relative to the vehicle control.
  - Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of differences between groups.
  - Correlate efficacy data with biomarker analysis results.

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